molecular formula C24H27N3O4 B4177048 2-(1-benzoyl-3-oxodecahydro-2-quinoxalinyl)-N-(3-methoxyphenyl)acetamide

2-(1-benzoyl-3-oxodecahydro-2-quinoxalinyl)-N-(3-methoxyphenyl)acetamide

Cat. No. B4177048
M. Wt: 421.5 g/mol
InChI Key: SUQHCFLWQQPERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzoyl-3-oxodecahydro-2-quinoxalinyl)-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as BQCA and is a quinoxaline derivative. BQCA is a selective agonist for the metabotropic glutamate receptor subtype 2 (mGluR2) and has been found to have various biochemical and physiological effects.

Mechanism of Action

BQCA is a selective agonist for the mGluR2 receptor. mGluR2 is a G protein-coupled receptor that is involved in the modulation of glutamate neurotransmission. Activation of mGluR2 by BQCA leads to the inhibition of glutamate release, which may contribute to its anxiolytic and antipsychotic effects. BQCA has also been found to increase the activity of the NMDA receptor, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
BQCA has been found to have various biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in rodents and to have antipsychotic effects in animal models. BQCA has also been found to have analgesic properties and to improve cognitive function in rats. Additionally, BQCA has been found to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BQCA has several advantages for lab experiments. It is a selective agonist for the mGluR2 receptor, which allows for the specific modulation of glutamate neurotransmission. BQCA has also been extensively studied and has been found to have various biochemical and physiological effects. However, there are also limitations to the use of BQCA in lab experiments. Its effects may vary depending on the animal model and the dose used. Additionally, the mechanism of action of BQCA is complex and not fully understood.

Future Directions

There are several future directions for the study of BQCA. One area of research is the potential use of BQCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of BQCA and its effects on glutamate neurotransmission. The development of more selective and potent mGluR2 agonists may also be an area of future research. Finally, the potential use of BQCA in combination with other drugs for the treatment of psychiatric disorders such as anxiety and schizophrenia should be explored.
Conclusion:
In conclusion, BQCA is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its selective agonist activity for the mGluR2 receptor has been found to have various biochemical and physiological effects, including anxiolytic, antipsychotic, and neuroprotective properties. While there are limitations to the use of BQCA in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

BQCA has been extensively studied for its potential therapeutic properties. It has been found to have anxiolytic, antipsychotic, and analgesic effects in animal models. BQCA has also been shown to improve cognitive function in rats. Additionally, BQCA has been found to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1-benzoyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-31-18-11-7-10-17(14-18)25-22(28)15-21-23(29)26-19-12-5-6-13-20(19)27(21)24(30)16-8-3-2-4-9-16/h2-4,7-11,14,19-21H,5-6,12-13,15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQHCFLWQQPERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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